

Technical Support Center: Regression Analysis Troubleshooting

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ST362

Cat. No.: B13436914

[Get Quote](#)

This guide provides troubleshooting steps and answers to frequently asked questions for researchers, scientists, and drug development professionals who encounter issues with regression models where all coefficients are either NaN (Not a Number) or zero.

Frequently Asked Questions (FAQs)

Q1: Why are all my regression coefficients NaN?

When all regression coefficients in your model are NaN, it indicates a fundamental issue with the input data or the model specification that makes it impossible to compute valid coefficients. This is often due to one of the following reasons:

- **Missing Data:** The presence of NaN values in your dataset is a common cause. Most regression algorithms cannot handle missing data and will output NaN if they are present in either the dependent or independent variables.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
- **Perfect Multicollinearity:** This occurs when one independent variable is a perfect linear combination of one or more other independent variables.[\[2\]](#)[\[5\]](#)[\[6\]](#) For example, including the same measurement in different units (e.g., temperature in both Celsius and Fahrenheit). In this situation, the model cannot determine the unique contribution of each collinear variable, leading to NaN coefficients.[\[6\]](#)[\[7\]](#)
- **Zero Variance in a Predictor:** If an independent variable has no variability (i.e., all its values are the same), it is impossible to estimate its relationship with the dependent variable, which

can result in NaN coefficients.[2][5]

- Insufficient Data: If the number of data points is less than the number of coefficients to be estimated (including the intercept), the system is underdetermined, and a unique solution cannot be found.[2][6][8]

Q2: What should I do if all my regression coefficients are NaN?

Follow these troubleshooting steps to identify and resolve the issue:

- Inspect for Missing Values: Carefully examine your dataset for any missing values (NaNs).[1] [2] Most software packages have functions to detect and count missing values. If found, you need to decide on a strategy to handle them, such as removing the rows with missing data or imputing the missing values using methods like mean, median, or more advanced techniques like MICE (Multiple Imputation by Chained Equations).[3][9]
- Check for Multicollinearity: Analyze the correlation between your independent variables. A high correlation between two or more variables might indicate multicollinearity. A more formal way to check for this is to calculate the Variance Inflation Factor (VIF) for each predictor. A VIF greater than 5 or 10 is often considered problematic.[5]
- Examine Predictor Variance: For each independent variable, calculate the variance to ensure it is not zero. If a variable has zero variance, it should be removed from the model.[5]
- Ensure Sufficient Data: Verify that you have more observations (data points) than the number of predictors in your model.[8]

Q3: Why are all my regression coefficients zero?

Observing all zero coefficients can be perplexing but is often explainable by the following:

- No Relationship: It's possible that there is no linear relationship between the independent variables and the dependent variable in your dataset.[10]
- Regularization: If you are using a regularization technique like Lasso (L1 regularization), the penalty term can shrink the coefficients of less important features to exactly zero.[11] This is

a form of automatic feature selection. If all coefficients are zero, the regularization parameter (lambda or alpha) might be too high.[12][13]

- Data Scaling Issues: A very large range in one or more independent variables can sometimes lead to numerical precision problems, causing coefficients to be estimated as zero.[5][14]
- Perfect Fit: In rare cases, if the model perfectly predicts the dependent variable, the residual sum of squares (RSS) will be zero, which can lead to zero coefficients and their standard errors.[10]

Q4: How can I troubleshoot a model with all zero coefficients?

Here are the steps to take when your model yields all zero coefficients:

- Review Your Model Choice: If you are using a regularized regression model like Lasso, try reducing the regularization parameter (alpha or lambda).[13] You might also consider using a different model, such as Ridge regression (L2 regularization), which shrinks coefficients towards zero but rarely sets them exactly to zero.[11]
- Scale Your Features: Standardize or normalize your independent variables to have a similar scale. This can help with numerical stability and improve the performance of some regression algorithms.[5][14]
- Investigate Variable Relationships: Use scatter plots and correlation analysis to visually inspect the relationships between your independent variables and the dependent variable. This can help you determine if a linear relationship is a reasonable assumption.
- Consider Non-Linear Models: If there is no apparent linear relationship, you may need to explore non-linear regression models or transform your variables.[10]

Troubleshooting Summary

Issue	Potential Causes	Recommended Solutions
All Coefficients are NaN	<p>1. Missing data in the dataset. [1][2][4]</p> <p>2. Perfect multicollinearity among predictors.[5][6][7]</p> <p>3. An independent variable has zero variance.[2][5]</p> <p>4. Fewer data points than predictors.[6][8]</p>	<p>1. Remove or impute missing values.[3][9]</p> <p>2. Identify and remove one of the collinear variables or combine them.</p> <p>Check VIFs.[5]</p> <p>3. Remove the constant variable from the model.</p> <p>4. Collect more data or reduce the number of predictors.</p>
All Coefficients are 0	<p>1. No actual linear relationship exists.[10]</p> <p>2. The regularization parameter (e.g., in Lasso) is too high.[12][13]</p> <p>3. Large differences in the scale of predictors.[5][14]</p> <p>4. The model achieves a perfect fit. [10]</p>	<p>1. Explore non-linear models or variable transformations.[10]</p> <p>2. Reduce the regularization parameter or use a different regularization method.[11]</p> <p>3. Standardize or normalize the independent variables.[5]</p> <p>4. Verify the data and model for potential data leakage or trivial relationships.</p>

Hypothetical Experimental Protocol

Objective: To build a predictive model for drug efficacy based on genomic and proteomic markers.

Methodology:

- Data Collection:

- Dependent Variable (Y): Drug efficacy measured as a continuous variable (e.g., percentage of cancer cell death).
- Independent Variables (X):

- Gene expression levels of 10 specific genes (Gene_1 to Gene_10) obtained from microarray analysis.
- Protein expression levels of 5 key proteins (Protein_A to Protein_E) measured by mass spectrometry.
- A categorical variable indicating the cell line used (Cell_Line_X, Cell_Line_Y, Cell_Line_Z).

• Data Preprocessing:

- Handling Missing Values: Any missing values in the gene or protein expression data were imputed using the mean of the respective feature.
- Categorical Variable Encoding: The 'Cell_Line' variable was one-hot encoded, creating three new binary variables.
- Data Splitting: The dataset was randomly split into a training set (80%) and a testing set (20%).
- Feature Scaling: All independent variables were standardized to have a mean of 0 and a standard deviation of 1.

• Model Training:

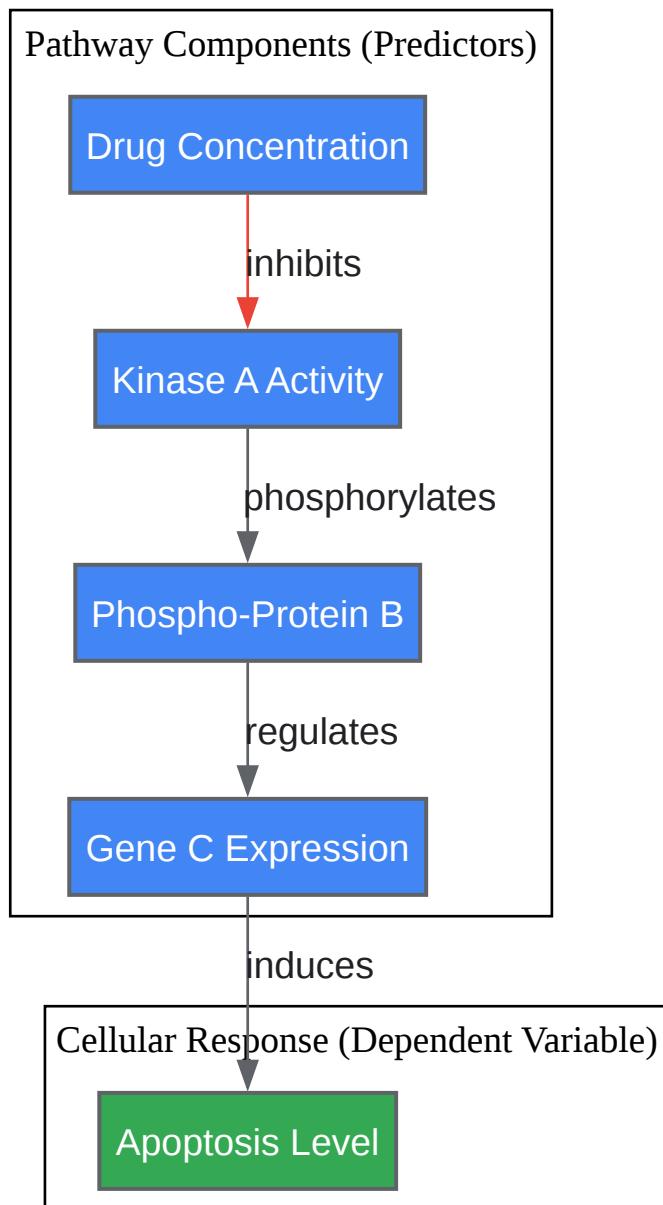
- A multiple linear regression model was initially fitted to the training data.
- Due to the high number of features, a Lasso regression model was also trained to perform feature selection and reduce model complexity.

Potential for NaN/Zero Coefficients in this Protocol:

- NaN Coefficients: If, for instance, Gene_3 was a perfect linear combination of Gene_1 and Gene_2 (e.g., $Gene_3 = 2 * Gene_1 + 0.5 * Gene_2$), this perfect multicollinearity would result in NaN coefficients for these variables. Similarly, if one of the one-hot encoded cell line variables had no observations in the training set (zero variance), it would also cause issues.

- Zero Coefficients: When applying the Lasso regression, if the regularization parameter (alpha) was set too high, it could shrink the coefficients of all genes and proteins to zero, suggesting that with that level of penalty, none of the features are considered important for predicting drug efficacy.

Visual Troubleshooting Guide



Click to download full resolution via product page

Caption: Troubleshooting workflow for NaN or zero regression coefficients.

Signaling Pathway Analysis Example

In drug development, regression can be used to model the relationship between the inhibition of a signaling pathway and a cellular response.

[Click to download full resolution via product page](#)

Caption: Hypothetical signaling pathway for regression analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rfgme.com [rfgme.com]
- 2. stackoverflow.com [stackoverflow.com]
- 3. stackoverflow.com [stackoverflow.com]
- 4. Linear Regression gives NaN - MATLAB Answers - MATLAB Central [mathworks.com]
- 5. help.displayr.com [help.displayr.com]
- 6. regression - Why would R return NA as a $\text{Im}()$ coefficient? - Cross Validated [stats.stackexchange.com]
- 7. Linear regression - Wikipedia [en.wikipedia.org]
- 8. r - Fitting a linear regression model by group gives NaN p-values - Stack Overflow [stackoverflow.com]
- 9. machine learning - Dealing with NaN (missing) values for Logistic Regression- Best practices? - Data Science Stack Exchange [datascience.stackexchange.com]
- 10. stats.stackexchange.com [stats.stackexchange.com]
- 11. m.youtube.com [m.youtube.com]
- 12. python - Regression with Lasso, all coeffs are 0 - Stack Overflow [stackoverflow.com]
- 13. regression - Why are all Lasso coefficients in model 0.0? - Cross Validated [stats.stackexchange.com]
- 14. statalist.org [statalist.org]
- To cite this document: BenchChem. [Technical Support Center: Regression Analysis Troubleshooting]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b13436914#what-to-do-when-all-regression-coefficients-are-nan-or-0>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com